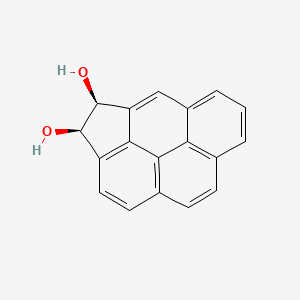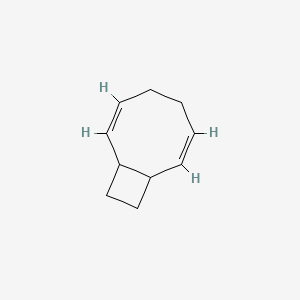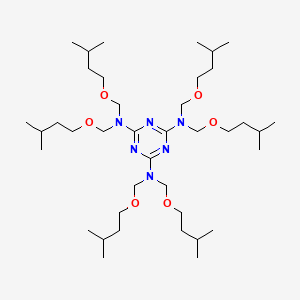
s-Triazine-1,3,5-triamine, hexakis(isopentyloxymethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
s-Triazine-1,3,5-triamine, hexakis(isopentyloxymethyl)- is a derivative of the s-triazine family, which is known for its six-membered heterocyclic aromatic ring containing three nitrogen atoms. This compound is characterized by the presence of six isopentyloxymethyl groups attached to the triazine core, making it a unique and versatile molecule in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of s-Triazine-1,3,5-triamine, hexakis(isopentyloxymethyl)- typically involves the trimerization of nitriles such as cyanogen chloride or cyanamide. The process can also include the condensation of cyanoguanidine with the corresponding nitrile . The reaction conditions often require the presence of catalysts and specific temperature and pressure settings to ensure the formation of the desired triazine derivative .
Industrial Production Methods
Industrial production of s-Triazine-1,3,5-triamine, hexakis(isopentyloxymethyl)- involves large-scale chemical reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
s-Triazine-1,3,5-triamine, hexakis(isopentyloxymethyl)- undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of electron-deficient carbon atoms in the triazine ring.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of s-Triazine-1,3,5-triamine, hexakis(isopentyloxymethyl)- include alkyl halides, amines, and metal catalysts. The reactions typically occur under mild to moderate temperatures and may require solvents such as dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
s-Triazine-1,3,5-triamine, hexakis(isopentyloxymethyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biological pathways.
Medicine: Explored for its anticancer properties and its ability to modulate biological targets.
Industry: Utilized in the production of dyes, lubricants, and analytical reagents.
Mécanisme D'action
The mechanism of action of s-Triazine-1,3,5-triamine, hexakis(isopentyloxymethyl)- involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the modulation of various biological processes, making it a valuable tool in drug discovery and development .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyanuric Acid:
Uniqueness
s-Triazine-1,3,5-triamine, hexakis(isopentyloxymethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications in various fields, including medicinal chemistry and materials science .
Propriétés
Numéro CAS |
73953-86-3 |
|---|---|
Formule moléculaire |
C39H78N6O6 |
Poids moléculaire |
727.1 g/mol |
Nom IUPAC |
2-N,2-N,4-N,4-N,6-N,6-N-hexakis(3-methylbutoxymethyl)-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C39H78N6O6/c1-31(2)13-19-46-25-43(26-47-20-14-32(3)4)37-40-38(44(27-48-21-15-33(5)6)28-49-22-16-34(7)8)42-39(41-37)45(29-50-23-17-35(9)10)30-51-24-18-36(11)12/h31-36H,13-30H2,1-12H3 |
Clé InChI |
LDJFRDXYWQVYEB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCOCN(COCCC(C)C)C1=NC(=NC(=N1)N(COCCC(C)C)COCCC(C)C)N(COCCC(C)C)COCCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


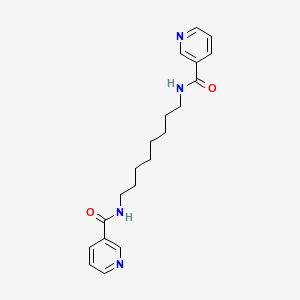
![2-Propanol, 1-[2,3-bis(oxiranylmethoxy)propoxy]-3-(oxiranylmethoxy)-](/img/structure/B14453044.png)
![8-Oxabicyclo[3.2.1]octane, 6-(1-methylethenyl)-](/img/structure/B14453048.png)

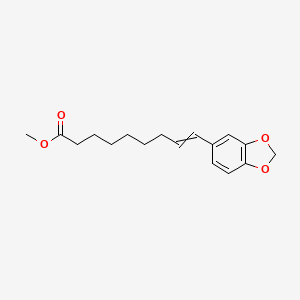
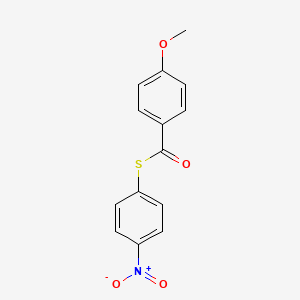
![6-Chloro-9-methyl-5H-benzo[a]phenoxazin-5-one](/img/structure/B14453074.png)
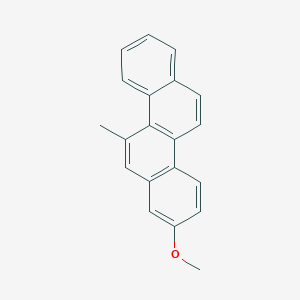
![Ethyl 6,6-dimethyl-2-oxobicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B14453086.png)

![[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-hydroxy-2-[4-[4-[3-(methylamino)propylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B14453104.png)
